The compound "1-(3-Methoxypropyl)-4-piperidinamine" represents a class of piperidine analogues that have been extensively studied for their pharmacological properties. Piperidine derivatives are known for their diverse biological activities, which have made them the subject of numerous research efforts aimed at developing new therapeutic agents. The papers provided offer insights into the synthesis, biological activity, and potential applications of various piperidine analogues, which can be related to the compound .
Method 1 [, ]: This method starts with 1-(3-methoxypropyl)-4-piperidone. The piperidone undergoes two key steps:
Method 2 []: This approach utilizes 4-aminopiperidine as the starting material and involves a protection-alkylation-deprotection strategy:
Method 3 []: This method uses 1-(3-methoxypropyl)piperidin-4-one and a benzene ring substituted benzylamine.
Condensation Reactions: 1-(3-Methoxypropyl)-4-piperidinamine readily undergoes condensation reactions with carboxylic acids, particularly with 4-nitro-5-chlor-2,3-dihydrobenzofuran-7-methanoic acid to yield Prucalopride [].
Alkylation Reactions: The free amine group can be further alkylated to create more complex molecules, as demonstrated in the synthesis of various piperidine derivatives [].
The research on piperidine analogues has shown promising results in the development of cocaine-abuse therapeutic agents. Compounds with modifications on the phenylpropyl moiety have been found to decrease cocaine-maintained responding in monkeys without affecting behaviors maintained by food1. The introduction of an oxygen-containing functionality to the propyl side chain has led to the identification of potential candidates for esterification and formulation as extended-release agents1.
Piperidine derivatives have also been evaluated for their antiallergy activity. A series of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines showed potent activity in the passive foot anaphylaxis (PFA) assay, which is an IgE-mediated model for detecting antiallergic compounds2. One compound, in particular, demonstrated more potency than established antiallergy medications in this assay2.
The analogues of the serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine have been studied for their affinity at 5-HT1A serotonin receptors and alpha 1-adrenergic receptors5. Modifications to the structure have led to compounds with improved selectivity and affinity for 5-HT1A receptors, which could be beneficial in the treatment of conditions related to serotonin dysfunction5.
Novel piperidine sulfonamides have been synthesized and evaluated for their activity on the human beta(3)-adrenergic receptor (AR), which is relevant for the treatment of metabolic disorders6. Some of these compounds have shown potent agonistic activity with high selectivity over beta(1)- and beta(2)-ARs, indicating their potential use in therapeutic applications targeting the beta(3) receptor6.
Piperidine analogues have been shown to interact with various biological targets, leading to their potential therapeutic effects. For instance, compounds related to "1-(3-Methoxypropyl)-4-piperidinamine" have been evaluated for their ability to bind to the dopamine transporter (DAT) and inhibit the uptake of dopamine, which is a key mechanism in the development of cocaine-abuse therapeutic agents1. The introduction of hydroxy and methoxy substituents to the piperidine moiety has resulted in potent and selective ligands for the DAT1. Similarly, chiral piperazine analogues with hydroxyl groups have demonstrated high affinity and selectivity for DAT, suggesting their potential as long-acting cocaine abuse therapeutic agents3. Moreover, the role of the N-substituent on the affinity and selectivity for the DAT has been probed, with certain analogues showing subnanomolar affinity for DAT4.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6